molecular formula C18H19FN2O3S B2988419 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955231-12-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No. B2988419
CAS RN: 955231-12-6
M. Wt: 362.42
InChI Key: GWHPCPMUNCELHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a sulfonyl group (R-S(=O)2-R’), an amine group (-NH2), and a fluorobenzamide moiety . Sulfonyl groups are typically unreactive due to their rigidity . The presence of the amine group suggests that the compound could participate in reactions typical of amines, such as acid-base reactions.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic properties of the sulfonyl, amine, and fluorobenzamide groups . These groups could influence the overall polarity of the molecule and its three-dimensional shape.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, amine, and fluorobenzamide groups . The amine group could participate in acid-base reactions, while the sulfonyl group is typically unreactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl, amine, and fluorobenzamide groups could influence its solubility, melting point, and boiling point.

Mechanism of Action

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide inhibits the activity of RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cellular processes such as cell migration and proliferation. RAC1 is known to play a crucial role in various diseases, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of RAC1 activity, the reduction of cell migration and invasion, and the improvement of cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have low toxicity in animal models, making it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream signaling pathways and potential off-target effects.

Future Directions

There are several future directions for the study of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, including the development of more potent and selective inhibitors of RAC1, the elucidation of its downstream signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has shown promising results for its potential therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with 2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the intermediate compound. The intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, this compound.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation and disease severity in animal models. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-9-8-13-6-7-17(11-15(13)12-21)20-18(22)14-4-3-5-16(19)10-14/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPCPMUNCELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.